3-Oxocyclohexyl benzoate
Overview
Description
3-Oxocyclohexyl benzoate is an organic compound with the molecular formula C13H14O3 It is a derivative of benzoic acid and cyclohexanone, featuring a cyclohexyl ring with a ketone group at the third position and a benzoate ester group
Mechanism of Action
Target of Action
This compound might interact with a variety of biological targets, given its structural similarity to other benzoate derivatives
Mode of Action
Benzoate derivatives are known to exert toxic effects on the nervous system of parasites, resulting in their death . It’s plausible that 3-Oxocyclohexyl benzoate might have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
For instance, the benzoyl-CoA pathway is widely distributed in nature and catabolizes a wide range of compounds, such as benzene, toluene, ethylbenzene, and xylene
Result of Action
Given its structural similarity to other benzoate derivatives, it might exert similar effects, such as toxicity to certain parasites . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxocyclohexyl benzoate can be synthesized through the esterification of 3-oxocyclohexanecarboxylic acid with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Oxocyclohexyl benzoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-Oxocyclohexanecarboxylic acid.
Reduction: 3-Hydroxycyclohexyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Oxocyclohexyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl ring, used as a solvent and in the production of nylon.
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties, used as a food preservative.
3-Hydroxycyclohexyl Benzoate: A reduced form of 3-oxocyclohexyl benzoate, with an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to its combination of a cyclohexyl ring with a ketone group and a benzoate ester group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-oxocyclohexyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVSKVATFCRHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574177 | |
Record name | 3-Oxocyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-62-7 | |
Record name | 3-Oxocyclohexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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